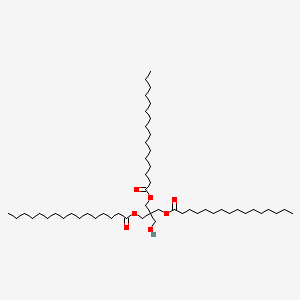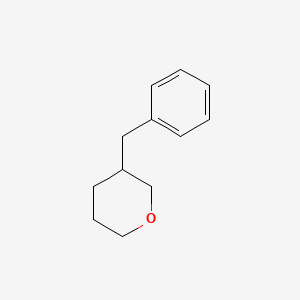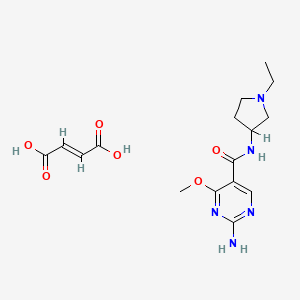
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate is an organic compound known for its complex structure and potential applications in various fields. This compound features multiple aminoethyl groups and a palmitamide moiety, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate typically involves multiple steps:
Initial Reaction: The process begins with the reaction of palmitic acid with ethylenediamine to form N-(2-aminoethyl)palmitamide.
Subsequent Amination: This intermediate undergoes further amination with additional ethylenediamine units to introduce multiple aminoethyl groups.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the monoacetate form.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides like chloroform or bromoform can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in cellular signaling and interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized as a surfactant or emulsifying agent in various formulations.
Mecanismo De Acción
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate involves its interaction with cellular membranes and proteins. The multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various molecular targets, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)stearamide: Similar structure but with a stearamide moiety instead of palmitamide.
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)oleamide: Contains an oleamide moiety, differing in the degree of unsaturation.
Propiedades
Número CAS |
93942-17-7 |
|---|---|
Fórmula molecular |
C24H53N5O.C2H4O2 C26H57N5O3 |
Peso molecular |
487.8 g/mol |
Nombre IUPAC |
acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C24H53N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(30)29-23-22-28-21-20-27-19-18-26-17-16-25;1-2(3)4/h26-28H,2-23,25H2,1H3,(H,29,30);1H3,(H,3,4) |
Clave InChI |
BKZLIPQXFKZADJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)






![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)




